2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide
Description
This compound is a pyridazinone derivative featuring a 2-chlorophenyl group at the 3-position of the pyridazinyl ring and a 2-methoxyphenethyl substituent on the acetamide moiety. Its molecular formula is C₂₁H₂₀ClN₃O₃, with a molecular weight of ~385.86 g/mol. The structural uniqueness lies in the combination of a halogenated aromatic ring (enhancing bioactivity) and a methoxy-substituted phenethyl group (improving solubility and target selectivity). It is primarily investigated for anti-inflammatory, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-19-9-5-2-6-15(19)12-13-23-20(26)14-25-21(27)11-10-18(24-25)16-7-3-4-8-17(16)22/h2-11H,12-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNHBJFZLIGEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorobenzohydrazide. This intermediate is then cyclized with acetic anhydride to yield 3-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine. The final step involves the reaction of this intermediate with 2-methoxyphenethylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Pyridazine derivatives, including this compound, have been studied for their potential as anticancer agents. Research indicates that modifications in the pyridazine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
-
COX-2 Inhibition :
- The compound's structural similarity to known cyclooxygenase (COX) inhibitors suggests potential efficacy in reducing inflammation and pain. Studies have demonstrated that pyridazine derivatives can selectively inhibit COX-2 over COX-1, making them suitable candidates for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs .
- Antioxidant Properties :
Pharmacological Insights
-
Mechanism of Action :
- The pharmacological effects of this compound are believed to stem from its ability to interact with specific molecular targets within the body. For instance, it may inhibit enzymes involved in inflammatory pathways or modulate receptor activity related to pain perception .
- In Vivo Studies :
Material Science Applications
- Synthesis of Complex Molecules :
- Polymer Chemistry :
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyridazinyl Core
The pyridazinone scaffold is common among analogs, but substituents at the 3-position critically influence biological activity:
Key Insight : The 2-chlorophenyl group in the target compound optimizes steric and electronic interactions with biological targets, outperforming para-substituted analogs .
Acetamide Moieties and Pharmacological Profiles
Variations in the acetamide substituent modulate pharmacokinetics and target specificity:
Key Insight : The 2-methoxyphenethyl group balances hydrophobicity and hydrogen-bonding capacity, enabling selective interactions with inflammatory mediators (e.g., COX-2) while maintaining cell permeability .
Table: In Vitro Activity Against Cancer Cell Lines
Key Insight : The target compound’s moderate potency suggests a unique mechanism (e.g., dual kinase/enzyme inhibition) compared to more cytotoxic analogs like the 4-butylphenyl derivative .
Optimization Challenges :
- The 2-methoxy group requires protection during synthesis to prevent demethylation.
- Chlorine at the ortho position slows reaction rates but improves crystallinity .
Biological Activity
The compound 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide , with the CAS number 1282132-40-4 , is a pyridazinyl derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.9 g/mol . The structure features a 2-chlorophenyl group and a methoxyphenethyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1282132-40-4 |
| Molecular Formula | C21H20ClN3O3 |
| Molecular Weight | 397.9 g/mol |
| Chemical Structure | Chemical Structure |
Antitumor Activity
Research indicates that compounds similar to 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide exhibit significant antitumor properties. Studies have shown that the pyridazinyl scaffold can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote tumor growth.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, which could be beneficial in reducing tumor microenvironment inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. These findings support its potential as an effective anticancer agent.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in cancer therapy.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis involves multi-step reactions, including substitution, reduction, and condensation steps. Key parameters include:
- Temperature control : Maintain 40–60°C during substitution reactions to avoid side products .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for condensation steps to enhance reactivity .
- Catalysts : Employ condensing agents like EDC/HOBt for efficient amide bond formation .
- Monitoring : Track reaction progress via HPLC (C18 column, acetonitrile/water gradient) and confirm purity (>95%) using -NMR (DMSO-, 400 MHz) .
Advanced: How can contradictions in bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
Address discrepancies by:
- Pharmacokinetic profiling : Measure plasma stability and tissue distribution using LC-MS/MS to identify bioavailability limitations .
- Metabolite screening : Incubate the compound with liver microsomes (human/rodent) to detect inactive or toxic metabolites .
- 3D cell models : Use spheroid or organoid cultures to bridge the gap between 2D assays and in vivo complexity .
- Mechanistic validation : Perform RNA-seq on treated tissues to confirm target engagement (e.g., inflammatory markers like COX-2) .
Basic: What analytical techniques effectively characterize structural integrity and purity?
Methodological Answer:
- NMR spectroscopy : - and -NMR (400–600 MHz, DMSO-) to confirm substituent positions and hydrogen bonding .
- HPLC-MS : Reverse-phase chromatography (C18, 0.1% TFA in mobile phase) coupled with ESI-MS for molecular ion detection .
- X-ray crystallography : Resolve crystal structures to validate pyridazinone core geometry and intermolecular interactions .
Advanced: What computational strategies predict binding affinity to inflammatory targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 or TNF-α, focusing on the chlorophenyl moiety’s hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Train models on pyridazinone derivatives to correlate substituents (e.g., methoxyphenethyl) with IC values .
Basic: How do substituents (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) affect physicochemical properties?
Methodological Answer:
- LogP determination : Compare octanol/water partitioning via shake-flask method; 2-chlorophenyl increases hydrophobicity (LogP +0.5) .
- Solubility : Use HPLC retention times (0.1 M phosphate buffer, pH 7.4) to quantify aqueous solubility changes .
- Spectroscopic shifts : Observe -NMR deshielding (Δδ ~0.3 ppm) for ortho-substituted chlorophenyl groups due to steric effects .
Advanced: How can metabolic stability and pathways be elucidated?
Methodological Answer:
- Liver microsome assays : Incubate with NADPH-supplemented human microsomes; identify phase I metabolites via UPLC-QTOF .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
- Stable isotope labeling : Synthesize -labeled acetamide group for tracking metabolic fate in rodent models .
Basic: What storage conditions preserve compound integrity in long-term studies?
Methodological Answer:
- Temperature : Store at –20°C under argon to prevent oxidation of the pyridazinone core .
- Desiccation : Use vacuum-sealed containers with silica gel to minimize hydrolysis .
- Stability monitoring : Perform monthly HPLC checks (C18, 254 nm) to detect degradation products .
Advanced: How can SAR studies optimize pharmacological profiles?
Methodological Answer:
- Analog synthesis : Replace 2-methoxyphenethyl with fluorinated or methylated variants; assess via kinase inhibition assays .
- Bioisosteric replacement : Substitute pyridazinone with triazinone; compare IC in anti-inflammatory models .
- Multivariate analysis : Apply PCA to correlate structural descriptors (e.g., topological polar surface area) with bioactivity .
Basic: How to standardize anti-inflammatory assays across labs?
Methodological Answer:
- Cell lines : Use RAW264.7 macrophages with LPS-induced NO production; include dexamethasone as a positive control .
- Dose range : Test 1–100 µM concentrations in triplicate; normalize data to vehicle-treated controls .
- Protocol validation : Share reference samples between labs to calibrate assay reproducibility .
Advanced: How to investigate off-target effects via proteome-wide screening?
Methodological Answer:
- Chemical proteomics : Immobilize the compound on sepharose beads; pull down interacting proteins from cell lysates for LC-MS/MS identification .
- Thermal shift assays (TSA) : Screen against human protein libraries to detect thermal stabilization of off-targets .
- CRISPR-Cas9 screens : Perform genome-wide knockout studies to identify synthetic lethal interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
